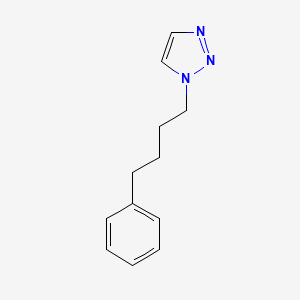

1-(4-phenylbutyl)-1H-1,2,3-triazole

Descripción

1-(4-Phenylbutyl)-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 4-phenylbutyl group. The triazole ring is aromatic, planar, and capable of hydrogen bonding and π-π interactions, making it a versatile scaffold in medicinal chemistry and materials science. Its structure combines the rigidity of the triazole ring with the lipophilic 4-phenylbutyl chain, which enhances membrane permeability and bioavailability.

Propiedades

Fórmula molecular |

C12H15N3 |

|---|---|

Peso molecular |

201.27 g/mol |

Nombre IUPAC |

1-(4-phenylbutyl)triazole |

InChI |

InChI=1S/C12H15N3/c1-2-6-12(7-3-1)8-4-5-10-15-11-9-13-14-15/h1-3,6-7,9,11H,4-5,8,10H2 |

Clave InChI |

XVWMTFAFVWLRGS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CCCCN2C=CN=N2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Comparisons

The pharmacological and physicochemical properties of 1,2,3-triazoles are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Binding Affinity and Enzyme Inhibition

- S8000011 outperforms other triazoles in binding to CpIMPDH (a protozoan enzyme) due to its chloro-substituted naphthyl and phenyl groups, which enhance hydrophobic interactions .

- BPTA exhibits moderate antimicrobial activity (MIC values: 8–32 µg/mL) against Gram-positive bacteria, attributed to its bromophenyl group’s electron-withdrawing effects .

- 1H-1,2,3-triazole analogs with carboxamide or carboxylate substituents (e.g., 1-(3-pyridyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid) show metal-chelating properties, useful in coordination chemistry and radiopharmaceuticals .

Spectral and Physicochemical Data

- NMR : Triazolyl protons in 1,2,3-triazoles appear as singlets near 7.7–8.0 ppm in $^1$H NMR .

- Fluorescence : Naphthyl-substituted triazoles (e.g., NPTA) exhibit strong fluorescence at λem = 400–450 nm, useful in bioimaging .

- Thermodynamics : Binding constants ($K_b$) for HSA interactions range from 10$^4$ to 10$^5$ M$^{-1}$, with ΔG values indicating spontaneous binding driven by hydrophobic forces .

Critical Notes

Substituent Effects : Electron-withdrawing groups (e.g., -Br, -Cl) enhance binding to enzymes like IMPDH but may reduce solubility. Lipophilic chains (e.g., 4-phenylbutyl) improve bioavailability but increase toxicity risks.

Fluorinated Derivatives : Fluorine atoms improve metabolic stability and membrane permeability, making fluorinated triazoles preferred in drug design .

Synthetic Limitations : While CuAAC is efficient, regioselectivity (1,4- vs. 1,5-disubstituted triazoles) remains a challenge unless ruthenium catalysts are employed .

Unreported Data : Direct pharmacological data for 1-(4-phenylbutyl)-1H-1,2,3-triazole are lacking; predictions are based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.